2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide
Description
This compound features a 3-benzazepin core substituted with 7,8-dimethoxy groups and a 2-oxo-1,2-dihydro moiety. The benzazepin ring is linked via an acetamide group to a 1H-indol-4-yl substituent . The ketone at position 2 may influence conformational rigidity and binding specificity.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-10-14-7-9-25(22(27)12-15(14)11-20(19)29-2)13-21(26)24-18-5-3-4-17-16(18)6-8-23-17/h3-11,23H,12-13H2,1-2H3,(H,24,26) |
InChI Key |
OLHVEAFPMLACNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=CC4=C3C=CN4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline and indole-4-carboxylic acid. The key steps may involve:
Formation of the Benzazepine Ring: This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the Indole Moiety: This step may involve coupling reactions such as amide bond formation using reagents like EDCI or DCC.
Final Purification: The compound is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may target the carbonyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with benzazepine and indole moieties are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine
Medically, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry
In the industrial sector, these compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzazepin vs. Benzodiazepin Derivatives
- Compound 11p () : Features a 1,4-benzodiazepin-2-one core with a pyrimido[4,5-d]pyrimidin-3(2H)-yl substituent. This complex heterocyclic system may confer kinase inhibitory activity due to its resemblance to ATP-competitive inhibitors .
Quinoline-Based Acetamides ()
- Examples: N-(4-(3-chloro-4-phenoxyphenylamino)-3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
- The piperidinylidene group may improve solubility and membrane permeability compared to the benzazepin-indole system .
Substituent Analysis
Indole Modifications
- Target Compound : The 1H-indol-4-yl group is unsubstituted, favoring interactions with hydrophobic pockets.
- N-(1-benzyl-1H-indol-4-yl)-...
Heterocyclic Additions
Functional Group Contributions
- Ketone vs.
Crystallography and Hydrogen Bonding
- The SHELX software suite () is critical for resolving crystal structures of such compounds. Hydrogen-bonding patterns, as analyzed via graph set theory (), reveal that the target compound’s dimethoxy and ketone groups likely form donor-acceptor networks, stabilizing its conformation .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide is a complex organic molecule known for its potential therapeutic applications. This article examines its biological activity based on current research findings, including synthesis methods, pharmacological effects, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzazepine core and an indole moiety , which are both linked through an acetamide group. The presence of methoxy and keto functionalities contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O5 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-benzazepin-3-yl)-N-(1H-indol-4-yl)acetamide |
| InChI Key | GJJCULVROXCPKB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzazepine Core : Cyclization reactions using substituted phenethylamine precursors.
- Introduction of the Indole Moiety : Coupling reactions with indole derivatives under controlled conditions.
- Final Acetamide Coupling : Attachment of the acetamide group to yield the final product.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities. The following sections detail specific activities associated with This compound .
Antimicrobial Activity
Preliminary studies suggest that benzazepine derivatives can possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains in vitro. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.
Cytotoxicity and Antitumor Effects
In vitro assays have been conducted to assess the cytotoxic effects of the compound on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate varying degrees of sensitivity among cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 ± 2.25 |
| MCF-7 | >100 |
| HCT116 | >100 |
These results suggest that while the compound exhibits some cytotoxic activity against certain cancer cell lines, its overall effectiveness may require further optimization for enhanced potency.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. The following table summarizes binding energies and inhibition constants for key targets:
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| PPARγ | -8.47 | 0.62 |
| VEGFR2 | -9.43 | 0.121 |
These findings indicate that 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-benzazepin-3-y)-N-(1H-indol-4-y)acetamide may interact favorably with important receptors involved in cancer progression and metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
